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molecular formula C3H4N2 B372694 Pyrazole CAS No. 288-13-1

Pyrazole

Cat. No. B372694
M. Wt: 68.08 g/mol
InChI Key: WTKZEGDFNFYCGP-UHFFFAOYSA-N
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Patent
US04702803

Procedure details

234 g of 2-pyrazoline and 64 g of tetraethylammonium bromide were dissolved in 3,000 g of ethanol and electrolyzed with 2 F/mol of 2-pyrazoline at a current density of 6.8 A/dm2 and 30° C. Working up as described in Example 1 gave 18.2 g of 2-pyrazoline and 129 g of pyrazole. This corresponds to a conversion of 92%, a yield of 57% and a selectivity of 62%.
Quantity
234 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH:3]=[N:2]1>[Br-].C([N+](CC)(CC)CC)C.C(O)C>[NH:2]1[CH2:3][CH2:4][CH:5]=[N:1]1.[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
234 g
Type
reactant
Smiles
N1N=CCC1
Name
Quantity
64 g
Type
catalyst
Smiles
[Br-].C(C)[N+](CC)(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
30° C

Outcomes

Product
Name
Type
product
Smiles
N1N=CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 18.2 g
Name
Type
product
Smiles
N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 129 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04702803

Procedure details

234 g of 2-pyrazoline and 64 g of tetraethylammonium bromide were dissolved in 3,000 g of ethanol and electrolyzed with 2 F/mol of 2-pyrazoline at a current density of 6.8 A/dm2 and 30° C. Working up as described in Example 1 gave 18.2 g of 2-pyrazoline and 129 g of pyrazole. This corresponds to a conversion of 92%, a yield of 57% and a selectivity of 62%.
Quantity
234 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH:3]=[N:2]1>[Br-].C([N+](CC)(CC)CC)C.C(O)C>[NH:2]1[CH2:3][CH2:4][CH:5]=[N:1]1.[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
234 g
Type
reactant
Smiles
N1N=CCC1
Name
Quantity
64 g
Type
catalyst
Smiles
[Br-].C(C)[N+](CC)(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
30° C

Outcomes

Product
Name
Type
product
Smiles
N1N=CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 18.2 g
Name
Type
product
Smiles
N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 129 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04702803

Procedure details

234 g of 2-pyrazoline and 64 g of tetraethylammonium bromide were dissolved in 3,000 g of ethanol and electrolyzed with 2 F/mol of 2-pyrazoline at a current density of 6.8 A/dm2 and 30° C. Working up as described in Example 1 gave 18.2 g of 2-pyrazoline and 129 g of pyrazole. This corresponds to a conversion of 92%, a yield of 57% and a selectivity of 62%.
Quantity
234 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH:3]=[N:2]1>[Br-].C([N+](CC)(CC)CC)C.C(O)C>[NH:2]1[CH2:3][CH2:4][CH:5]=[N:1]1.[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
234 g
Type
reactant
Smiles
N1N=CCC1
Name
Quantity
64 g
Type
catalyst
Smiles
[Br-].C(C)[N+](CC)(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
30° C

Outcomes

Product
Name
Type
product
Smiles
N1N=CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 18.2 g
Name
Type
product
Smiles
N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 129 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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